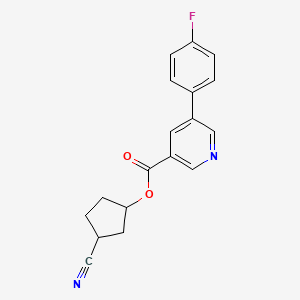
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties. In recent years, there has been a growing interest in the potential use of BML-111 in the treatment of various inflammatory and pain-related conditions.
作用機序
The exact mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 5-LOX, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide may reduce inflammation and pain.
Biochemical and physiological effects:
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and prostaglandins. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to reduce the infiltration of inflammatory cells into tissues. These effects may contribute to the anti-inflammatory and analgesic properties of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
実験室実験の利点と制限
One advantage of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide. One area of interest is the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in the treatment of chronic pain conditions. Additionally, there is interest in exploring the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, there is interest in further elucidating the mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide and identifying potential off-target effects.
合成法
The synthesis of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves the reaction of 3-(2-methylpyrazol-3-yl)piperidine-1-carboxylic acid with N-butyl-N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
科学的研究の応用
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
特性
IUPAC Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-5-10-17(2)15(20)19-11-6-7-13(12-19)14-8-9-16-18(14)3/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQNNVQTRJXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)N1CCCC(C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)